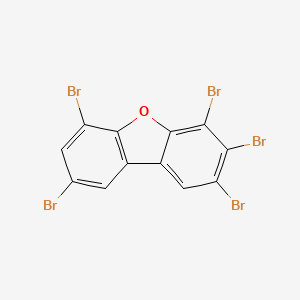

2,3,4,6,8-Pentabromo-dibenzofuran

Description

Contextualizing Dibenzofurans within PHAH Chemistry

Within the large family of PHAHs, polybrominated dibenzofurans (PBDFs) are a significant subgroup. PBDFs are tricyclic aromatic compounds with a dibenzofuran (B1670420) core structure that is substituted with one to eight bromine atoms. inchem.orgepa.gov Theoretically, there are 135 different PBDF congeners, each differing by the number and position of the bromine atoms. inchem.orgepa.gov Like their chlorinated counterparts (polychlorinated dibenzofurans or PCDFs), PBDFs are not produced commercially but are formed as unintentional contaminants. nih.gov A primary source of PBDFs is the thermal degradation of polybrominated diphenyl ether (PBDE) flame retardants, which can produce a range of mono- to octabrominated dibenzofurans. osti.gov PBDFs share many properties with other PHAHs, including low water solubility, high melting points, and low vapor pressure. inchem.orgsfu.ca They are soluble in organic solvents and fats, which contributes to their bioaccumulative potential. inchem.org

Rationale for Dedicated Academic Research on 2,3,4,6,8-Pentabromo-dibenzofuran

The specific congener, this compound, warrants dedicated research due to its unique substitution pattern and its confirmed presence as a byproduct in certain chemical processes and environmental matrices. epa.gov The arrangement of the five bromine atoms on the dibenzofuran structure influences its chemical behavior and physical properties. Research into individual congeners is crucial because properties and toxicological significance can vary widely between different isomers, even those with the same number of halogen atoms. nih.gov

The study of specific congeners like this compound is essential for developing analytical reference standards. inchem.org These standards are necessary for the accurate detection and quantification of the compound in complex environmental samples, allowing researchers to build a clearer picture of its distribution and fate. inchem.org The synthesis and characterization of individual PBDF congeners provide the pure materials needed for these analytical methods and for detailed scientific investigations.

Below are the key chemical identification details for this compound.

| Property | Value |

| Chemical Formula | C₁₂H₃Br₅O |

| Molecular Weight | 562.672 g/mol |

| IUPAC Name | This compound |

| InChI Key | WVSKYVRFPAOEHN-UHFFFAOYSA-N |

| Data sourced from NIST Chemistry WebBook nist.gov |

Scope and Academic Relevance of the Research Inquiry

The academic relevance of studying this compound lies in several key areas. Firstly, it contributes to a more complete understanding of the environmental chemistry of PBDFs as a whole. By characterizing individual congeners, scientists can build more accurate models of their environmental transport, distribution, and transformation. inchem.org Photolysis, or degradation by light, is a known transformation pathway for PBDFs and its rate can differ between congeners. inchem.org

Secondly, this research is vital for the field of environmental monitoring. The presence of PBDFs, including specific congeners, has been detected in various environmental compartments such as sewage sludge and house dust. nih.gov Accurate measurement of these compounds is a prerequisite for assessing environmental quality and the effectiveness of regulations aimed at controlling persistent organic pollutants.

Finally, understanding the physicochemical properties of congeners like this compound is fundamental to predicting their behavior. Properties such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow) govern how a chemical partitions between air, water, soil, and biota. sfu.ca While experimental data for many individual PBDF congeners are scarce, research on related compounds like PCDFs shows that these properties can be correlated with molecular structure, allowing for estimations where experimental data is lacking. inchem.orgsfu.ca This foundational chemical knowledge is indispensable for environmental science and regulatory chemistry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

617708-17-5 |

|---|---|

Molecular Formula |

C12H3Br5O |

Molecular Weight |

562.7 g/mol |

IUPAC Name |

2,3,4,6,8-pentabromodibenzofuran |

InChI |

InChI=1S/C12H3Br5O/c13-4-1-5-6-3-7(14)9(16)10(17)12(6)18-11(5)8(15)2-4/h1-3H |

InChI Key |

WVSKYVRFPAOEHN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1C3=CC(=C(C(=C3O2)Br)Br)Br)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies and Environmental Formation Pathways of 2,3,4,6,8 Pentabromo Dibenzofuran

Laboratory Synthesis Approaches for Brominated Dibenzofurans

The synthesis of the dibenzofuran (B1670420) core, a necessary precursor to 2,3,4,6,8-Pentabromo-dibenzofuran, is a focal point of organic chemistry. ekb.eg Traditional methods have often been hampered by challenges such as lengthy procedures, substrate dependency, and a lack of regioselectivity. organic-chemistry.org Modern synthetic chemistry has developed several sophisticated methods to construct the dibenzofuran framework efficiently.

Directed Ortho-Lithiation and Cross-Coupling Strategies

A powerful strategy for constructing dibenzofuran and related structures involves a sequence of directed ortho-lithiation, zincation, and cross-coupling reactions. nih.gov This methodology allows for the streamlined, one-pot assembly of fused benzofuro heterocycles from readily available starting materials like fluoropyridines or fluoroarenes and 2-bromophenyl acetates. nih.gov The process typically involves an initial deprotonation at a position ortho to a directing group, followed by transmetalation with a zinc salt and a subsequent palladium-catalyzed Negishi cross-coupling. nih.gov This approach is valued for its use of mild reaction conditions and low catalyst loading. nih.gov

Another related strategy employs the reaction of o-iodoanilines or o-iodophenols with silylaryl triflates in the presence of cesium fluoride (B91410) (CsF). This initial reaction affords N- or O-arylated products, which can then undergo cyclization using a palladium catalyst to yield dibenzofurans in good to excellent yields. organic-chemistry.org

Intramolecular Nucleophilic Aromatic Substitution (SNAr) Routes

Intramolecular nucleophilic aromatic substitution (SNAr) is a common and effective strategy for forming the furan (B31954) ring of the dibenzofuran system. nih.govrsc.org This approach typically involves the C-O bond formation in 2-biaryl phenols. nih.gov

One efficient one-pot procedure combines a Negishi cross-coupling with an in-situ deprotection and subsequent intramolecular SNAr to facilitate the formation of dibenzofurans. nih.gov In some cases, to promote the SNAr reaction, a solvent exchange from a less polar solvent like THF to a more polar one like DMF and the addition of a base such as cesium carbonate (Cs2CO3) may be necessary, particularly for less activated substrates. nih.gov Another documented method involves a one-pot sequence starting with an SNAr reaction between aryl halides and ortho-bromophenols, followed by an intramolecular palladium-catalyzed aryl-aryl coupling reaction to furnish the dibenzofuran products in yields ranging from 32-99%. nih.gov

One-Pot Synthetic Procedures for Dibenzofuran Core Structures

One novel and efficient one-pot protocol involves a tandem palladium-catalyzed cross-coupling/aromatization followed by a copper-catalyzed Ullmann coupling. organic-chemistry.org This method uses 6-diazo-2-cyclohexenones and ortho-haloiodobenzenes as starting materials. organic-chemistry.org Optimization studies have identified Pd(PPh3)4 and Cu2O as critical catalysts for achieving high yields. organic-chemistry.org Another effective one-pot method for synthesizing dibenzofurans from o-iododiaryl ethers is catalyzed by a reusable palladium on carbon (Pd/C) catalyst under ligand-free conditions. The synthesis of the o-iododiaryl ether precursor itself can be accomplished in one pot through the sequential iodination and O-arylation of a phenol (B47542). organic-chemistry.org

| Methodology | Key Reactions | Starting Materials (Examples) | Catalysts/Reagents (Examples) | Key Features |

|---|---|---|---|---|

| Directed Ortho-Lithiation & Cross-Coupling | Lithiation, Zincation, Negishi Cross-Coupling | Fluoroarenes, 2-bromophenyl acetates | n-BuLi, ZnCl₂, Pd catalyst | Streamlined, one-pot, mild conditions. nih.gov |

| Intramolecular SNAr | C-O bond formation, Cyclization | 2-biaryl phenols, Aryl halides, o-bromophenols | Cs₂CO₃, Pd catalyst, K₂CO₃ | Efficient C-O bond formation for ring closure. nih.govnih.gov |

| One-Pot Procedures | Pd-catalyzed cross-coupling/aromatization, Cu-catalyzed Ullmann coupling | 6-diazo-2-cyclohexenones, o-haloiodobenzenes, o-iododiaryl ethers | Pd(PPh₃)₄, Cu₂O, reusable Pd/C | High operational simplicity and selectivity. organic-chemistry.orgorganic-chemistry.org |

Unintentional Environmental Formation Mechanisms of Polybrominated Dibenzofurans

Polybrominated dibenzofurans (PBDFs), including this compound, are not intentionally produced but are formed as unintentional byproducts of various thermal and chemical processes. Their presence in the environment is a significant concern. ekb.egnih.gov

Combustion and Pyrolysis Processes

Combustion and pyrolysis are primary pathways for the formation of PBDFs. ekb.eg These compounds are frequently generated during the thermal degradation of materials containing brominated flame retardants (BFRs), such as those found in waste printed circuit boards and other electronics. researchgate.net

The pyrolysis of polybrominated diphenyl ethers (PBDEs), a common class of BFRs, can lead to the formation of PBDFs. nih.gov Studies have shown that the transformation of PBDEs into PBDFs is dependent on the specific bromine substitution pattern on the PBDE molecule. nih.gov The temperature of the thermal process is a critical factor. For instance, in the pyrolysis of waste printed circuit boards, increasing the temperature from 850°C to 1200°C was found to decrease the total PBDD/F content in both bottom ash and flue gas emissions by approximately 50%. researchgate.net Similarly, the pyrolysis of specific bromophenols, which can be precursors, shows temperature-dependent formation of brominated dibenzofurans. researchgate.net The co-combustion of materials like coal and sewage sludge has also been identified as a source of these compounds, with PCDF formation increasing with a higher proportion of sewage sludge. aaqr.org

De Novo Synthesis Pathways from Organic Matter

Beyond the precursor-driven formation, PBDFs can be formed via "de novo" synthesis. This pathway involves the reaction of a carbon source with a bromine source, often in the presence of a metal catalyst, on the surface of particles like fly ash. nih.govacs.orgdss.go.th The term "de novo" refers to the synthesis from elemental carbon and sources of oxygen, chlorine, or in this case, bromine. dss.go.th

Laboratory experiments using model mixtures of activated carbon and cupric bromide (CuBr₂) have demonstrated this pathway. nih.govacs.org These studies confirmed the formation of a range of PBDD/Fs at temperatures between 300°C and 500°C, with the maximum yield observed at 300°C. nih.govacs.org The presence of the copper salt was found to accelerate the degradation of the carbonaceous structure in an oxidizing atmosphere. nih.govacs.org This de novo pathway is considered a significant contributor to PBDD/F emissions from processes like municipal waste incineration. nih.govaaqr.org

| Formation Pathway | Process | Precursors/Sources | Key Conditions/Findings |

|---|---|---|---|

| Precursor Formation | Combustion & Pyrolysis | Polybrominated diphenyl ethers (PBDEs), Bromophenols, Brominated Flame Retardants | Formation is temperature-dependent; higher temperatures (e.g., 1200°C) can reduce emissions compared to lower temperatures (e.g., 850°C). researchgate.net |

| De Novo Synthesis | Reaction on particulate matter | Organic matter/activated carbon, Bromine source (e.g., CuBr₂) | Occurs at temperatures like 300-500°C, with maximum yield often at the lower end of this range. nih.govacs.org Metal catalysts (e.g., copper) play a crucial role. nih.gov |

Precursor-Based Formation from Brominated Flame Retardants (BFRs)

The most significant pathway for the formation of this compound is through the transformation of brominated flame retardants (BFRs). iaeg.com BFRs are a broad class of organobromine compounds added to various consumer and industrial products to inhibit or delay combustion. nih.gov

Polybrominated diphenyl ethers (PBDEs) are a major class of BFRs that serve as precursors to PBDFs. iaeg.com Commercial PBDE mixtures, such as octa- and decaBDE, have been found to contain PBDFs as impurities in the mg/kg range. iaeg.com The manufacturing process of these flame retardants can inadvertently lead to the generation of PBDFs, including the pentabromo- congener. iaeg.com

During the high-temperature extrusion and molding of plastics containing PBDEs, conditions are favorable for the formation of PBDFs. iaeg.com The thermal stress on the BFR molecules can induce cyclization reactions, leading to the formation of the dibenzofuran ring structure with varying degrees of bromination.

Table 1: Formation of PBDFs from BFRs

| Precursor BFR | Formation Process | Resulting Products |

| Polybrominated diphenyl ethers (PBDEs) | Manufacturing Impurities | Polybrominated dibenzofurans (PBDFs) |

| PBDEs in plastics | High-temperature extrusion and molding | PBDFs, including this compound |

This table illustrates the primary precursor-based formation pathways of PBDFs from BFRs.

Cross-Condensation Reactions Involving Halogenated Precursors

Cross-condensation reactions represent another synthetic route to this compound. These reactions involve the joining of two different precursor molecules, at least one of which is halogenated. masterorganicchemistry.comprimescholars.com In the context of PBDF formation, this can occur between two different brominated phenols or a brominated phenol and another halogenated aromatic compound under specific conditions, such as in the presence of a base or a catalyst. masterorganicchemistry.comthieme-connect.delumenlearning.com

The Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, provides a relevant analogy for how such reactions might proceed, involving the reaction of a ketone with an aryl aldehyde. lumenlearning.com While not directly synthesizing PBDFs, this reaction highlights the principle of combining two different carbonyl-containing precursors. In a similar vein, the synthesis of dibenzofurans can be achieved through the reaction of o-iodoanilines or o-iodophenols with silylaryl triflates, followed by cyclization. organic-chemistry.org

These types of condensation reactions are particularly relevant in industrial settings where a complex mixture of halogenated compounds may be present at elevated temperatures, providing the necessary conditions for the formation of mixed halogenated dibenzofurans.

Thermal Degradation and Photochemical Transformation of Brominated Precursors

The thermal degradation of BFRs is a well-established source of PBDFs. iaeg.com During combustion processes, such as in accidental fires or industrial incineration, products containing BFRs can break down and rearrange to form PBDFs. inchem.org The photolysis of BFRs, particularly decabromobiphenyl (B1669990) ether, in the presence of UV light or sunlight has also been shown to produce brominated dibenzofurans. nih.gov

Studies on novel brominated flame retardants (NBFRs) have demonstrated that they can undergo photochemical transformation under simulated sunlight. nih.gov This transformation can involve debromination and cleavage of ether bonds, leading to the formation of various photoproducts. nih.gov For instance, the phototransformation of 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE) involves both debromination and ether bond cleavage. nih.gov While not directly forming this compound, these studies indicate the potential for complex brominated precursors to transform into various brominated aromatic compounds, including PBDFs, under environmental conditions.

Table 2: Transformation of Brominated Precursors

| Transformation Process | Precursor Type | Resulting Products |

| Thermal Degradation | Brominated Flame Retardants (BFRs) | Polybrominated dibenzofurans (PBDFs) |

| Photochemical Transformation | Decabromobiphenyl ether, Novel BFRs | Brominated dibenzofurans, Debrominated products, Ether bond cleavage products |

This table summarizes the thermal and photochemical pathways for the formation of PBDFs from brominated precursors.

Waste Management and Recycling Processes as Anthropogenic Sources

Waste management and recycling processes are significant anthropogenic sources of this compound and other PBDFs. inchem.org The incineration of municipal and industrial waste, which often contains plastics and textiles treated with BFRs, can lead to the formation and release of these compounds into the environment. inchem.orgwikipedia.org

Recycling activities, particularly those involving electronic waste (e-waste) and the recovery of metals from plastics, can also be a source of PBDFs. inchem.org The heating of BFR-containing plastics during these recycling processes can create conditions suitable for the formation of PBDFs. inchem.org These compounds can then be found in the emissions and residues from these facilities, contributing to environmental contamination.

Natural Biogeochemical Formation Pathways in Marine and Other Environments

While anthropogenic sources are dominant, there is evidence for the natural formation of some brominated compounds in the marine environment. nih.gov Reactive bromophenols and hydroxylated PBDEs are considered potential precursors for the natural synthesis of polybrominated dibenzo-p-dioxins (PBDDs), and similar pathways may exist for PBDFs. nih.gov

Certain marine organisms, such as algae and sponges, have been found to contain tribromodibenzo-p-dioxins (TrBDDs). nih.gov The enzymatic processes within these organisms could potentially lead to the formation of brominated dibenzofurans as well. However, the specific natural formation of the this compound congener has not been definitively established and requires further research.

Environmental Occurrence and Distribution of 2,3,4,6,8 Pentabromo Dibenzofuran

Occurrence in Abiotic Environmental Compartments

The distribution of 2,3,4,6,8-Pentabromo-dibenzofuran in non-living environmental media is a key aspect of its environmental fate. Due to their hydrophobic nature, these compounds tend to adsorb strongly to particulate matter, leading to their deposition in sediments and soils. nih.gov

Polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) have been detected in both indoor and outdoor air, as well as in dust and aerosols. While specific data for the 2,3,4,6,8-pentaBDF isomer is limited in readily available literature, studies on total PBDD/Fs provide insight into their atmospheric behavior. For instance, research conducted in gymnasiums in southern Taiwan found the mean concentration of total PBDD/Fs in indoor PM2.5 to be 0.202 ± 0.200 pg/m³. aaqr.org The levels in indoor dust in the same study were reported as 7.09 ng/g. aaqr.org Atmospheric deposition is considered a potential source of PBDD/Fs in various environmental compartments, including sediment. psu.edu

Due to their low water solubility and high affinity for organic matter, pentabromo-dibenzofurans are expected to be found in higher concentrations in sediment and sludge compared to the water column. Studies on related polychlorinated dibenzofurans (PCDFs) indicate that they are strongly adsorbed by particulate matter in aquatic environments and subsequently deposit into sediments. nih.gov Research on surface sediments from Taihu Lake, China, revealed the presence of PBDD/Fs, with concentrations ranging from 0.16 to 1.6 pg TEQ g⁻¹ dry weight. psu.edu Although specific isomer data for 2,3,4,6,8-pentaBDF was not detailed, this demonstrates the presence of the broader PBDD/F class in aquatic sediments.

Similar to aquatic sediments, soil acts as a significant sink for these persistent compounds. Data from studies on polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) in the soils of Moscow showed concentrations varying from 0.27 to 16.1 ng WHO-TEQ/kg. researchgate.net While this data pertains to the chlorinated analogues, it highlights the tendency of these types of compounds to accumulate in soil. The strong binding of these chemicals to soil particles limits their potential for leaching into groundwater. ccme.ca

Distribution in Biotic Matrices

The lipophilic nature of this compound facilitates its accumulation in the fatty tissues of living organisms, a process known as bioaccumulation.

Polychlorinated dibenzofurans have been shown to biomagnify in aquatic food webs. For example, studies on related polychlorinated compounds have reported bioaccumulation factors (BCFs) in fish ranging from 21,400 to 240,000. ccme.ca While specific data for 2,3,4,6,8-pentaBDF is not explicitly detailed in the provided search results, the general behavior of PBDD/Fs suggests that this congener would also be present in aquatic organisms.

In terrestrial ecosystems, these compounds can also move up the food chain. For instance, polychlorinated dibenzofurans have been observed to biomagnify in voles at contaminated sites. ccme.ca Serum levels of the related 2,3,4,7,8-pentachlorodibenzofuran (B44125) have been found to be elevated in humans who consumed products from plants and animals from areas with dioxin-contaminated river sediments. caymanchem.com This indicates the potential for this compound to be present in the tissues of birds and mammals that are exposed to contaminated environments.

Spatio-Temporal Trends and Source Attribution Studies

There is no specific information available in the reviewed scientific literature regarding the spatio-temporal trends or source attribution studies for this compound. Environmental monitoring studies typically report on total pentabromodibenzofurans (PeBDFs) or focus on the more prevalent and toxic 2,3,7,8-substituted congeners.

Long-Range Environmental Transport Potential and Global Distribution Patterns

While the broader class of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) is known to undergo long-range environmental transport and has been detected in remote regions like the Arctic, specific data on the transport potential and global distribution of the this compound congener is not documented. researchgate.net The assessment of long-range transport is generally based on modeling and the detection of related compounds in remote environments, but isomer-specific data for this particular compound is absent. researchgate.netcapes.gov.br

Analytical Methodologies for 2,3,4,6,8 Pentabromo Dibenzofuran

Sample Preparation and Extraction Techniques from Complex Matrices

The initial and critical step in the analysis of 2,3,4,6,8-pentabromo-dibenzofuran is its effective extraction from various sample matrices. The choice of extraction technique is highly dependent on the nature of the sample, which can range from environmental solids like soil and sediment to biological tissues and industrial products.

Commonly employed extraction methods aim to isolate the target analyte from interfering matrix components. Traditional techniques such as Soxhlet extraction have been used, often with a lengthy extraction time. More modern and efficient methods like the Randall technique , which involves immersing the sample in boiling solvent, have been shown to significantly reduce extraction times from 48 hours to just 2 hours with comparable or even higher efficiency. This method has been successfully applied to extract polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) from various solid matrices using toluene (B28343) as the solvent.

For liquid samples, liquid-liquid extraction (LLE) is a conventional approach, though it can suffer from limitations like variable recovery and potential matrix effects in subsequent analysis. Solid-phase extraction (SPE) is another widely used technique that helps to clean up the sample and concentrate the analyte, though care must be taken as the SPE materials themselves can sometimes introduce interferences. Other techniques such as protein precipitation are often used for biological samples like plasma to remove proteins that can interfere with the analysis.

Regardless of the specific method, the goal is to obtain a clean extract containing the this compound, free from the majority of matrix components that could interfere with the subsequent chromatographic and spectrometric analysis.

Chromatographic Separation Methods for Congener Analysis

Due to the existence of numerous PBDf congeners with similar physicochemical properties, high-resolution chromatographic separation is essential to distinguish this compound from its isomers.

High-Resolution Gas Chromatography (HRGC) is the cornerstone for the separation of individual PBDf congeners. This technique utilizes long capillary columns (e.g., 60 meters) with specific stationary phases to achieve the necessary separation of these closely related compounds. Fused silica (B1680970) capillary columns are standard, and often, a dual-column setup with different polarity phases is required for the comprehensive, isomer-specific analysis of all 2,3,7,8-substituted congeners, which are of high toxicological concern.

The choice of the stationary phase is critical. For instance, the DB-5 column is commonly recommended for the analysis of polychlorinated biphenyls (PCBs) and can produce acceptable results for related compounds. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid phase coated on the column wall. The elution order and retention times are highly specific to the compound's structure, allowing for the separation of different pentabromo-dibenzofuran isomers. The use of a splitless or on-column injection technique is often recommended to ensure that the entire sample is introduced into the column, which is crucial for trace-level analysis.

Mass Spectrometric Detection and Quantification Strategies

Following chromatographic separation, mass spectrometry (MS) is employed for the definitive identification and quantification of this compound.

High-Resolution Mass Spectrometry (HRMS) is the preferred detection method due to its high selectivity and sensitivity. HRMS instruments, such as double-focusing magnetic sector or time-of-flight (TOF) mass spectrometers, can measure the mass-to-charge ratio (m/z) of ions with high accuracy. This capability allows for the differentiation of target analytes from co-eluting matrix interferences that may have the same nominal mass but a different exact mass.

The analysis is typically performed in selected ion monitoring (SIM) mode, where the instrument is set to detect only the specific m/z values corresponding to the molecular ions of the target pentabromo-dibenzofuran congener. This targeted approach significantly enhances the signal-to-noise ratio and, consequently, the sensitivity of the method. For PBDfs, the characteristic isotopic pattern of bromine (approximately 50.7% 79Br and 49.3% 81Br) provides a unique signature that aids in confident identification.

To ensure the accuracy and precision of quantification, the use of isotope-labelled internal standards is a standard practice in the analysis of PBDfs. A known amount of a stable isotope-labeled (SIL) analog of this compound, typically labeled with Carbon-13 (¹³C), is added to the sample before the extraction and cleanup process.

These ¹³C-labelled standards are chemically identical to the native analyte and therefore exhibit the same behavior throughout the entire analytical procedure, including extraction, cleanup, and chromatographic separation. Because they have a different mass, they can be distinguished from the native compound by the mass spectrometer. By measuring the ratio of the response of the native analyte to the response of the isotope-labelled internal standard, any loss of analyte during sample preparation or variations in instrument response can be corrected for, leading to highly accurate and reliable quantification.

The limits of detection (LOD) and quantification (LOQ) are critical parameters that define the performance of the analytical method. The LOD is the lowest concentration of the analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy.

These limits are determined experimentally by analyzing samples with very low, known concentrations of the analyte. The LOD is often calculated as three times the standard deviation of the blank signal, while the LOQ is typically ten times the standard deviation of the blank or is determined based on predefined criteria for precision and accuracy. For the analysis of PBDfs in environmental samples, LODs and LOQs are often in the picogram per gram (pg/g) or parts-per-trillion (ppt) range, reflecting the high sensitivity of the HRGC/HRMS methods employed.

Quality Assurance and Quality Control (QA/QC) Protocols in Analysis

Quality assurance and quality control are fundamental components of the analytical process for this compound. These protocols are designed to monitor and control every stage of the analysis, from sample collection to final data reporting, ensuring the reliability and defensibility of the results. Standard methods, such as the U.S. Environmental Protection Agency (EPA) Method 1613B and SW-846 Method 8290A, provide a comprehensive framework for QA/QC in the analysis of dioxin-like compounds, which is extended to brominated analogues. well-labs.comepa.govepa.goveurofinsus.com

Key QA/QC procedures include:

Method Blanks: Analysis of a clean matrix to which no sample has been added. This helps to identify any contamination introduced during the analytical process, from glassware, reagents, or the instrument itself. aaqr.orgnemi.gov

Labeled Compound Spiking: The addition of isotopically labeled internal standards to every sample before extraction. eurofinsus.com This is a cornerstone of the isotope dilution technique, allowing for the quantification of the native analyte and correcting for losses during sample preparation and analysis. For pentabrominated dibenzofurans, a corresponding 13C-labeled pentabromo-dibenzofuran standard would be used.

Surrogate Standards: These are compounds similar in chemical properties to the target analytes but not expected to be found in the samples. They are added to the sample before extraction to monitor the efficiency of the extraction and cleanup steps for each sample.

Matrix Spike/Matrix Spike Duplicates (MS/MSD): A known quantity of the target analyte is added to a separate aliquot of the sample before extraction. The recovery of the spiked analyte provides information about the effect of the sample matrix on the analytical method. The duplicate analysis assesses the precision of the method.

Instrument Performance Checks: Regular checks of the gas chromatograph/mass spectrometer (GC/MS) system's performance, including resolution, sensitivity, and calibration, are essential. eurofinsus.com

The acceptance criteria for these QA/QC checks are typically defined in the analytical method and must be met for the data to be considered valid. For instance, the recovery of labeled compounds should fall within a specified range, and method blanks should not show analyte concentrations above a certain level.

Table 1: Key QA/QC Parameters in the Analysis of this compound

| QA/QC Parameter | Purpose | Typical Acceptance Criteria |

| Method Blank | Assess laboratory contamination | Below the method detection limit (MDL) or a specified fraction of the reporting limit. |

| Labeled Internal Standards | Quantify native analytes and correct for method losses | Recoveries typically within 40-130% |

| Surrogate Standards | Monitor extraction and cleanup efficiency | Recoveries typically within 70-130% aaqr.org |

| Matrix Spike/Matrix Spike Duplicate (MS/MSD) | Evaluate matrix effects and method precision | Recoveries and relative percent difference (RPD) within method-specified limits. |

| Continuing Calibration Verification (CCV) | Verify instrument calibration stability | Analyte concentrations within a specified percentage (e.g., ±20%) of the true value. |

| Ion Abundance Ratio | Confirm analyte identity | Within ±15% of the theoretical ratio for the specific ion pair. researchgate.net |

Method Validation and Inter-laboratory Comparison Studies

Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. For a compound like this compound, this involves a comprehensive evaluation of the method's performance characteristics.

Key parameters assessed during method validation include:

Selectivity and Specificity: The ability of the method to distinguish the target analyte from other components in the sample matrix. This is often achieved through high-resolution gas chromatography (HRGC) coupled with high-resolution mass spectrometry (HRMS). well-labs.comepa.gov

Linearity and Range: The concentration range over which the instrument response is directly proportional to the analyte concentration. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with a specified level of confidence. well-labs.com

Accuracy and Precision: Accuracy refers to the closeness of a measured value to the true value, while precision describes the closeness of repeated measurements to each other. These are typically assessed using control materials and replicate analyses.

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Inter-laboratory comparison studies, also known as round-robin tests or proficiency testing, are a critical component of method validation and ongoing quality assurance. In these studies, multiple laboratories analyze the same, homogeneous sample to assess the comparability and reproducibility of results across different analytical settings. nih.govresearchgate.net

Table 2: Illustrative Data from a Hypothetical Inter-laboratory Study on this compound

| Laboratory | Measured Concentration (pg/g) | Deviation from Mean (%) |

| Lab A | 45.2 | +5.1% |

| Lab B | 41.8 | -2.8% |

| Lab C | 43.5 | +1.2% |

| Lab D | 40.9 | -4.9% |

| Lab E | 44.1 | +2.6% |

| Mean | 43.1 | |

| Standard Deviation | 1.6 | |

| Relative Standard Deviation (RSD) | 3.7% |

This table illustrates the kind of data generated in an inter-laboratory study, showing the level of agreement between different laboratories. A low relative standard deviation indicates good reproducibility of the analytical method.

Environmental Fate and Degradation Mechanisms of 2,3,4,6,8 Pentabromo Dibenzofuran

Abiotic Transformation Processes

Abiotic transformation of 2,3,4,6,8-Pentabromo-dibenzofuran occurs through non-biological processes, primarily driven by light and heat energy.

Photodegradation Pathways (e.g., Debromination)

Photodegradation, the breakdown of compounds by light, is a significant abiotic degradation pathway for polybrominated dibenzofurans (PBDFs). This process typically involves the stepwise removal of bromine atoms, a process known as reductive debromination. nih.govnih.gov The energy from ultraviolet (UV) radiation, particularly from sunlight, can break the carbon-bromine (C-Br) bonds. nih.govnih.gov

The specific pathway and rate of photodegradation are influenced by several factors, including the number and position of bromine atoms on the dibenzofuran (B1670420) structure. While specific studies on this compound are limited, research on similar compounds like polybrominated diphenyl ethers (PBDEs) shows that the vulnerability of bromine substituents to removal can vary between ortho, meta, and para positions. nih.gov For some lighter brominated congeners, the removal preference is meta ≥ ortho > para. nih.gov The photolytic process leads to the formation of lower brominated dibenzofurans. For instance, a pentabrominated dibenzofuran would degrade into various tetrabrominated dibenzofurans, which can be further degraded into tribrominated congeners, and so on.

In addition to debromination, photolysis of related compounds like PBDEs can also lead to the formation of PBDFs through intramolecular cyclization of radical intermediates. acs.orgnih.gov The presence of hydrogen donors in the environment, such as organic solvents or natural organic matter, can influence the competition between debromination and cyclization reactions. acs.orgnih.gov

Table 1: Factors Influencing Photodegradation of PBDFs

| Factor | Influence on Degradation |

| Light Intensity | Higher intensity, particularly in the UV spectrum, leads to faster degradation. |

| Bromination Level | The rate of degradation can be inversely proportional to the degree of bromination. nih.gov |

| Solvent/Matrix | The presence of hydrogen donors can affect the degradation pathway and products. acs.orgnih.gov |

| Presence of Photosensitizers | Natural substances like humic acids can potentially accelerate photodegradation. |

Thermal Degradation and Pyrolysis Mechanisms

Thermal degradation and pyrolysis (decomposition at high temperatures in the absence of oxygen) are relevant transformation processes for this compound, especially in contexts like waste incineration or industrial fires involving materials treated with brominated flame retardants. nih.govcapes.gov.br The pyrolysis of polybrominated diphenyl ethers (PBDEs), which are structurally similar to PBDFs, is known to be a source of PBDF formation. nih.gov

The thermal degradation of PBDFs themselves is expected to proceed through debromination and cleavage of the dibenzofuran structure. At elevated temperatures, C-Br bonds can break, releasing bromine radicals. This can be followed by the breakdown of the aromatic rings. Studies on the thermal treatment of ash containing related chlorinated compounds (PCDD/Fs) have shown that temperatures around 500°C can effectively degrade these persistent pollutants under low oxygen conditions. nih.gov

The products of thermal degradation of brominated flame retardants, which can lead to PBDF formation, include polybrominated benzenes and, in the presence of oxygen, brominated phenols. nih.gov The specific degradation products of this compound would likely include lower brominated dibenzofurans and other aromatic fragments, depending on the temperature and oxygen availability.

Hydrolysis Mechanisms in Aqueous Environments

Hydrolysis, the reaction with water, is generally not considered a major degradation pathway for highly hydrophobic compounds like this compound under typical environmental conditions. Its low water solubility and high octanol-water partition coefficient limit its interaction with water molecules.

However, theoretical studies on the base-catalyzed hydrolysis of structurally similar polychlorinated dibenzo-p-dioxins (PCDDs) suggest that this degradation pathway is thermodynamically feasible. acs.org The proposed mechanisms for PCDDs involve either nucleophilic attack by a hydroxide (B78521) ion (OH-) on a carbon atom bonded to a halogen (hydrolytic dehalogenation) or on a carbon atom of the ether linkage, leading to ring-opening. acs.org It is plausible that under specific conditions, such as in alkaline industrial wastewater, this compound could undergo slow hydrolysis via similar mechanisms.

Biotic Degradation Processes

The breakdown of this compound by living organisms, particularly microorganisms, is another crucial aspect of its environmental fate.

Aerobic Biodegradation Pathways

Under aerobic (oxygen-present) conditions, certain bacteria have demonstrated the ability to degrade brominated aromatic compounds. While specific data for this compound is scarce, studies on PBDEs and chlorinated dibenzofurans provide insights into potential pathways.

Bacteria, such as strains of Sphingomonas, are known to aerobically transform PBDEs. nih.gov The extent of this transformation is often inversely proportional to the degree of bromination, with less brominated congeners being more readily degraded. nih.govnih.gov The degradation process can be initiated by dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic rings. This can lead to ring cleavage and further breakdown of the molecule. For some PBDEs, the formation of hydroxylated metabolites has been observed. nih.gov

Given that Sphingomonas species have also been shown to catabolize chlorinated dibenzofurans, it is plausible that similar enzymatic machinery could act on this compound, initiating its degradation through hydroxylation and subsequent ring fission. researchgate.net However, highly brominated congeners are generally more resistant to aerobic attack.

Anaerobic Biodegradation Pathways

Under anaerobic (oxygen-absent) conditions, a key biodegradation mechanism for halogenated organic compounds is reductive dehalogenation. This process has been observed for PBDEs in various anaerobic environments like sediments and sludge. researchgate.netnih.govnih.gov

Microbial communities, including those containing Dehalococcoides species, are capable of removing bromine atoms from the aromatic rings of PBDEs, using the brominated compound as an electron acceptor. researchgate.netnih.gov This process typically results in the formation of less brominated congeners. For example, a pentabrominated dibenzofuran would be sequentially debrominated to tetrabrominated, tribrominated, and further debrominated products. frontiersin.org

This anaerobic debromination is often a slow process, and it can sometimes lead to the accumulation of intermediate congeners that may have different toxicity profiles. nih.govberkeley.edu While the complete mineralization of highly brominated dibenzofurans under anaerobic conditions is challenging, reductive debromination is a critical first step in their natural attenuation in anoxic environments. frontiersin.org

Table 2: Comparison of Aerobic and Anaerobic Biodegradation of Brominated Aromatic Compounds

| Feature | Aerobic Biodegradation | Anaerobic Biodegradation |

| Primary Mechanism | Dioxygenase-initiated oxidation (hydroxylation) | Reductive dehalogenation (debromination) |

| Oxygen Requirement | Requires oxygen | Occurs in the absence of oxygen |

| Common Microorganisms | Sphingomonas, Pseudomonas | Dehalococcoides, Dehalobacter |

| Effect of Bromination | Degradation rate generally decreases with increasing bromination. | Highly brominated congeners can be debrominated, but the process is often slow. |

| Typical Products | Hydroxylated intermediates, ring-cleavage products | Less brominated congeners |

Microbial Transformation Pathways (e.g., Debromination)

Specific microbial transformation studies on this compound are not extensively detailed in the available literature. However, the degradation pathways can be inferred from research on structurally similar compounds, such as other PBDD/Fs and polybrominated diphenyl ethers (PBDEs). The primary microbial transformation process for such halogenated compounds in anaerobic environments is reductive debromination, where bromine atoms are sequentially removed from the aromatic structure. nih.govnih.govfrontiersin.org This process is critical as it can alter the toxicity and persistence of the congener.

Studies on anaerobic sludge have demonstrated that microorganisms, including species like Dehalococcoides, are capable of debrominating highly brominated PBDEs. nih.govnih.govfrontiersin.org Typically, higher brominated congeners are more resistant to microbial degradation than those with fewer bromine atoms. nih.govfrontiersin.org For instance, one enrichment culture was shown to extensively debrominate hepta-BDE 183, producing a range of lower-brominated congeners, including penta-BDEs. frontiersin.org It is plausible that this compound undergoes a similar process, being transformed into various tetra- and tri-bromo-dibenzofurans by microbial communities in anoxic sediments and soils.

Furthermore, the basic dibenzofuran structure can be degraded by certain bacteria. For example, Staphylococcus auriculans DBF63 has been shown to grow on dibenzofuran as its sole carbon source, breaking it down into metabolites like salicylic (B10762653) acid and gentisic acid. nih.gov This suggests that once sufficient debromination has occurred, the core structure of the resulting molecule could be further mineralized.

Environmental Persistence Characterization and Half-Life Determination

Polybrominated dibenzofurans are recognized for their environmental persistence. researchgate.netnih.gov While a specific environmental half-life for this compound is not documented in the reviewed literature, data from analogous compounds confirm that PBDD/Fs are highly stable. Their persistence is comparable to, and in some cases greater than, their chlorinated counterparts (PCDD/Fs). nih.gov The strength of the carbon-bromine bond does not appear to lead to more rapid elimination compared to the carbon-chlorine bond, resulting in comparable persistence in biota for 2,3,7,8-substituted congeners. nih.gov

Toxicokinetic studies in animals provide insights into the persistence of these compounds. A study in mice investigated the elimination of several PBDF congeners and found that the hepatic elimination half-time increased with the number of bromine substitutions. nih.gov This highlights the high persistence of more brominated congeners.

Table 1: Hepatic Elimination Half-Times of Select Dibenzofurans in Mice

| Compound | Substitution Pattern | Hepatic Half-Time (days) |

|---|---|---|

| TrBDF | 2,3,8-tribromo | 4.2 |

| TrBCDF | 2,3,7-tribromo-8-chloro | 5.6 |

| TeBDF | 2,3,7,8-tetrabromo | 8.8 |

| PeBDF | 1,2,3,7,8-pentabromo | 13.0 |

Data sourced from a 2024 study on the uptake, elimination, and metabolism of brominated dibenzofurans in mice. nih.gov

Bioaccumulation and Biomagnification Potential Assessments

PBDD/Fs are lipophilic (fat-loving) compounds that readily accumulate in the fatty tissues of living organisms, a process known as bioaccumulation. researchgate.net This leads to the potential for biomagnification, where the concentration of the chemical increases at successively higher levels in the food chain. mdpi.com Although specific assessments for the 2,3,4,6,8-isomer are limited, the class of PBDD/Fs is known to bioaccumulate and has been detected in various environmental and biological samples, including fish, meat, dairy products, and human tissues. uea.ac.uknih.govnih.govnih.gov

Bioconcentration Factor (BCF) Studies in Aquatic Organisms

The Bioconcentration Factor (BCF) is a measure of a chemical's tendency to accumulate in an aquatic organism from the surrounding water. fao.orgnih.gov A high BCF value (often cited as >2000 to >5000 for regulatory purposes) indicates a high potential for bioaccumulation. nih.govsfu.ca

Specific BCF studies for this compound were not found in the reviewed sources. However, for the general class of dioxins and furans, a default BCF value of 19,000 has been recommended for risk assessment purposes, indicating a very high potential for bioconcentration in fish. ca.gov Given its chemical structure as a pentabrominated dibenzofuran, it is anticipated that the 2,3,4,6,8-isomer would also have a high BCF. The potential for bioconcentration is generally assessed for compounds with a logarithm of the octanol-water partition coefficient (log Pow) greater than 3; PBDD/Fs fall well within this category. fao.org

Bioaccumulation Factor (BAF) and Trophic Magnification Factor (TMF) Analysis

The Bioaccumulation Factor (BAF) provides a more comprehensive measure than BCF as it includes the uptake of a chemical from all environmental sources, including food (diet), water, and sediment. ca.gov For persistent and lipophilic compounds like PBDD/Fs, dietary uptake is a major exposure pathway, making BAF and Trophic Magnification Factor (TMF) analysis particularly relevant. uea.ac.ukmdpi.com

The TMF is derived from the slope of the relationship between the log-transformed chemical concentration and the trophic level of organisms in a food web. mdpi.com A TMF value significantly greater than 1 indicates that the chemical is biomagnifying. mdpi.com While no specific TMF has been calculated for this compound, PBDD/Fs as a class are expected to biomagnify due to their persistence and lipophilicity, similar to their chlorinated analogs. uea.ac.uknih.govresearchgate.net Their detection in organisms high on the food chain supports this potential. nih.gov

Influence of Bromine Substitution Pattern on Bioaccumulation

The arrangement of bromine atoms on the dibenzofuran core profoundly influences a congener's bioaccumulation potential and persistence. The substitution pattern is a critical factor in determining the rate of metabolic breakdown and elimination. nih.gov

Research consistently shows that congeners with halogen atoms at the 2, 3, 7, and 8 lateral positions are the most resistant to metabolism and thus the most persistent and bioaccumulative. nih.govnih.gov A study on mice demonstrated this clearly: a non-2,3,7,8-substituted tribromodibenzofuran (2,3,8-TrBDF) was poorly retained in the liver and rapidly eliminated. nih.gov In contrast, 2,3,7,8-substituted congeners like 1,2,3,7,8-PeBDF were eliminated much more slowly. nih.gov

The target compound, this compound, lacks the complete 2,3,7,8-substitution pattern. While it has bromines at the 2, 3, 4, 6, and 8 positions, the absence of a bromine at the critical 7-position suggests it may be more susceptible to metabolic attack than a 2,3,7,8-substituted pentabromo-isomer. However, the high degree of bromination (five bromine atoms) contributes to its persistence, as elimination half-times tend to increase with the number of bromine atoms. nih.gov Therefore, its bioaccumulation potential is expected to be significant, though likely less than that of the most toxic 2,3,7,8-substituted PBDD/F congeners.

Formation and Persistence of Environmental Transformation Products

When organisms metabolize PBDD/Fs, they can form transformation products, most commonly through hydroxylation. nih.govrsc.orgresearchgate.netnih.gov This process, typically mediated by cytochrome P450 enzymes, adds a hydroxyl (-OH) group to the molecule, creating hydroxylated PBDD/Fs (HO-PBDD/Fs). nih.govrsc.org

While specific transformation products for this compound are not identified in the search results, the metabolic pathways of related PBDEs have been studied. PBDEs are metabolized into various hydroxylated metabolites (HO-PBDEs). nih.govresearchgate.netnih.gov Contrary to the expectation that these more polar metabolites would be readily excreted, studies have shown that HO-PBDEs can persist and accumulate in human blood, with concentrations sometimes comparable to or even exceeding their parent compounds. nih.govresearchgate.net This indicates that the formation of hydroxylated metabolites does not necessarily represent a complete detoxification and elimination pathway. It is highly probable that this compound is similarly transformed into persistent hydroxylated metabolites in various organisms.

Metabolic Transformations of 2,3,4,6,8 Pentabromo Dibenzofuran in Biological Systems

Absorption and Distribution Dynamics in Model Organisms

For related compounds like 2,3,7,8-substituted polyhalogenated dibenzofurans, absorption from the gastrointestinal tract is generally efficient nih.gov.

Tissue-Specific Distribution and Hepatic Affinity

Studies on other pentabrominated and pentachlorinated dibenzofurans show a strong affinity for the liver, where a significant portion of the administered dose accumulates. nih.govnih.gov Adipose tissue is another major storage site, followed to a lesser extent by skin and muscle nih.gov. Brain uptake for 2,3,7,8-substituted PBDFs has been observed to be very low nih.gov.

Comparative Uptake Ratios Across Congeners and Analogues

Research on other PBDFs demonstrates that hepatic uptake decreases as the number of bromine substitutions increases. For example, the hepatic uptake of 1,2,3,7,8-PeBDF in mice was found to be lower than that of tetrabrominated dibenzofurans nih.govresearchgate.net.

Biotransformation Pathways

Biotransformation is the metabolic process that alters the chemical structure of substances to facilitate their excretion. nih.gov It is typically divided into Phase I and Phase II reactions. nih.gov

Phase I Metabolism: Hydroxylation and Dehalogenation Reactions

Phase I reactions introduce or expose polar functional groups, often through oxidation, reduction, or hydrolysis. For other PBDFs, Phase I metabolism primarily involves mono-hydroxylation, catalyzed by the cytochrome P450 enzyme system. nih.gov The presence of unsubstituted carbon positions is a critical factor; for instance, the lack of halogens at all 2,3,7, and 8 positions generally leads to more extensive metabolism. nih.gov The rate of transformation can vary significantly between isomers, with some, like 2,3,4,7,8-PeCDF, showing a low rate of metabolism nih.gov.

Phase II Metabolism: Conjugation Reactions and Excretion Mechanisms

Phase II metabolism involves conjugating the metabolites from Phase I with endogenous molecules to increase their water solubility for excretion. Common conjugation reactions include glucuronidation, sulfation, and glutathione (B108866) conjugation. In studies with the analogue 2,3,4,7,8-PeCDF, polar metabolites were found in the feces, which is the primary route of excretion. nih.gov However, treatment of bile with enzymes that break down glucuronide and sulfate (B86663) conjugates had little effect, suggesting that these may not be the primary conjugation pathways for that specific congener nih.gov.

Elimination Kinetics and Biological Half-Lives in Experimental Models

The elimination half-life of halogenated dibenzofurans is highly dependent on the congener. Persistent 2,3,7,8-substituted compounds are eliminated slowly. For example, the hepatic elimination half-life of 1,2,3,7,8-PeBDF in mice was determined to be 13 days. nih.govresearchgate.net The chlorinated analogue 2,3,4,7,8-PeCDF exhibits a very long half-life in rats, calculated at approximately 64 days for the whole body and 193 days for the liver nih.gov.

Influence of Bromination Pattern on Metabolic Fate

The metabolic pathway and the rate of biotransformation of polybrominated dibenzofurans (PBDFs) are profoundly influenced by the specific arrangement of bromine atoms on the dibenzofuran (B1670420) molecule. Research on related halogenated aromatic hydrocarbons, such as polychlorinated biphenyls (PCBs) and other PBDF isomers, has established key principles that govern their metabolic fate. These principles can be extrapolated to understand the likely biotransformation of 2,3,4,6,8-Pentabromo-dibenzofuran.

A primary factor governing the metabolism of these compounds is the degree of halogenation. Generally, as the number of bromine substituents increases, the rate of metabolism decreases. This is attributed to the increased lipophilicity and steric hindrance, which can limit the access of metabolic enzymes to the aromatic rings. Studies on polybrominated diphenyl ethers (PBDEs) have shown that less brominated congeners are absorbed and metabolized more rapidly than their more highly brominated counterparts. For instance, the dermal penetration of PBDEs was found to decrease with an increasing number of bromine atoms acs.orgresearchgate.net.

The substitution pattern, particularly at the lateral positions (2, 3, 7, and 8), is a crucial determinant of metabolic resistance. Compounds with halogen atoms at all four of these lateral positions are notably more persistent in biological tissues. For example, a study on the metabolism of various PBDFs in mice demonstrated that 2,3,7,8-substituted congeners were more resistant to metabolism compared to those lacking this specific substitution pattern.

In the case of pentahalogenated dibenzofurans, the specific isomer plays a significant role in its metabolic pathway. For instance, studies on pentachlorodibenzofurans (PCDFs) have shown that different isomers are metabolized at varying rates nih.gov. The metabolism of 1,2,3,7,8-PCDF and 2,3,4,7,8-PCDF in rats resulted in the formation of hydroxylated metabolites, with the position of hydroxylation being influenced by the chlorine substitution pattern.

For this compound, the absence of a bromine atom at the C7 position leaves a vulnerable site for enzymatic attack, likely by cytochrome P450 monooxygenases. This is in contrast to the highly persistent 2,3,7,8-substituted isomers. The primary metabolic transformation expected for this compound is hydroxylation, leading to the formation of monohydroxylated metabolites. The exact position of hydroxylation would be influenced by the electronic and steric effects of the existing bromine atoms.

The influence of the halogen substituent pattern extends to the biological activity of the metabolites. For instance, in a study on fluoronitrobenzenes, the pattern of fluorine substitution was found to influence the balance between different metabolic pathways, such as nitroreduction, glutathione conjugation, and aromatic hydroxylation, which in turn affected the compound's capacity to induce methemoglobinemia nih.gov. While not directly analogous, this highlights the principle that the substitution pattern dictates the metabolic route and subsequent toxicological outcomes.

Research Findings on the Influence of Bromination Pattern on PBDF Metabolism

| Compound Class | Key Finding | Implication for this compound |

| Polybrominated Diphenyl Ethers (PBDEs) | Decreased dermal penetration with increased bromination. acs.orgresearchgate.net | As a pentabrominated compound, its absorption and metabolism are likely slower than lower brominated dibenzofurans but potentially faster than more highly brominated ones. |

| Polychlorinated Dibenzofurans (PCDFs) | Different isomers exhibit varying rates of metabolism, with hydroxylation being a key pathway. nih.gov | The specific bromine substitution pattern of 2,3,4,6,8-pentaBDF will dictate its unique metabolic rate and the specific hydroxylated metabolites formed. |

| Fluoronitrobenzenes | Halogen substitution pattern influences the balance of metabolic pathways and toxicological outcomes. nih.gov | The arrangement of bromine atoms in 2,3,4,6,8-pentaBDF will determine its primary metabolic routes and the biological activity of its metabolites. |

Mechanisms of Action and Molecular Interactions of 2,3,4,6,8 Pentabromo Dibenzofuran

Aryl Hydrocarbon Receptor (AhR) Binding and Activation Cascades

The biological activity of 2,3,4,6,8-Pentabromo-dibenzofuran is initiated by its binding to the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. nih.gov This interaction is a critical first step that unleashes a series of molecular events, ultimately leading to changes in the expression of a wide array of genes. nih.gov

Ligand-Activated Transcriptional Activation Processes

As a potent ligand, this compound binds to the AhR, which is typically found in the cytoplasm in a complex with chaperone proteins like heat shock protein 90 (HSP90) and the immunophilin chaperone Ara9 (also known as XAP2). nih.gov This binding event causes a conformational change in the AhR, leading to its dissociation from this protein complex. nih.gov This "activation" of the receptor is a prerequisite for its subsequent actions within the cell. The structural characteristics of the ligand, such as its planarity and hydrophobicity, are key determinants of its binding affinity for the AhR. researchgate.net

Xenobiotic Response Element (XRE) Promoter Region Interactions

Once activated, the ligand-bound AhR complex translocates into the nucleus. Inside the nucleus, it forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). nih.gov This newly formed AhR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) or Dioxin Responsive Elements (DREs). nih.govnih.gov These XREs are located in the promoter regions of target genes, and the binding of the AhR/ARNT complex to these elements serves as a molecular switch, initiating the transcription of these genes. nih.govnih.gov

AhR-Nuclear Translocator (ARNT) Heterodimer Formation and Nuclear Translocation

The formation of the heterodimer between the ligand-activated AhR and ARNT is a pivotal step in the signaling cascade. nih.gov ARNT is another member of the basic helix-loop-helix/Per-ARNT-Sim (bHLH/PAS) family of proteins and is essential for the AhR to recognize and bind to the XRE. nih.gov The translocation of the AhR from the cytoplasm to the nucleus allows for this crucial partnership to occur. nih.gov The subsequent binding of the AhR/ARNT complex to XREs recruits the cellular transcriptional machinery, leading to the upregulation of gene expression. nih.gov

Gene Expression Modulation and Enzyme Induction

The binding of the AhR/ARNT complex to XREs directly influences the transcription of a battery of genes, most notably those involved in xenobiotic metabolism. This modulation of gene expression is a key adaptive response of the cell to exposure to foreign compounds.

Induction of Cytochrome P450 Enzymes (e.g., CYP1A1, CYP1B1)

A primary and well-characterized consequence of AhR activation by compounds like this compound is the robust induction of cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1. nih.govnih.gov These enzymes are central to the Phase I metabolism of a wide range of xenobiotics. The induction of these enzymes is a direct result of the AhR/ARNT complex binding to XREs in the promoter regions of the CYP1A1 and CYP1B1 genes, leading to increased transcription and subsequent protein synthesis. nih.govnih.gov The measurement of CYP1A1 activity, often through the ethoxyresorufin-O-deethylase (EROD) assay, is a common biomarker for AhR activation. nih.gov

| Parameter | Observation | References |

| Enzyme Induction | Potent induction of Cytochrome P450 enzymes, specifically CYP1A1 and CYP1B1. | nih.govnih.gov |

| Mechanism | The AhR/ARNT heterodimer binds to Xenobiotic Response Elements (XREs) in the promoter regions of the CYP1A1 and CYP1B1 genes. | nih.gov |

| Biomarker | Increased ethoxyresorufin-O-deethylase (EROD) activity is a common indicator of AhR-mediated CYP1A1 induction. | nih.gov |

Alterations in Cellular Signaling Pathways

The activation of the AhR by this compound can lead to a range of downstream effects, impacting several critical cellular signaling pathways. These alterations are central to the toxicological profile of this compound and its congeners.

Activation of the Aryl Hydrocarbon Receptor (AhR) by halogenated dibenzofurans, including by extension this compound, has been shown to influence the metabolism of arachidonic acid. This process can lead to an increased conversion of arachidonic acid into prostanoids. Prostanoids are a group of bioactive lipids that play crucial roles in inflammation, vascular function, and other physiological processes. The modulation of arachidonic acid metabolism is a significant downstream effect of AhR activation by this class of compounds.

The Wnt/β-catenin signaling pathway, essential for embryonic development, cell proliferation, and tissue homeostasis, is another target of AhR-mediated effects. Studies on dioxin-like compounds, a group that includes this compound, indicate that AhR activation can interfere with this pathway. This interaction can disrupt the normal regulation of cell fate and contribute to the adverse health effects associated with exposure to these compounds.

The Aryl Hydrocarbon Receptor signaling cascade can also impact the stability and function of steroid hormone receptors. Evidence suggests that AhR activation can alter the proteasomal degradation of these receptors. By affecting the turnover of steroid hormone receptors, this compound can interfere with endocrine signaling pathways, potentially leading to reproductive and developmental abnormalities.

Exposure to environmental stressors, such as ultraviolet B (UVB) radiation, triggers specific cellular stress response pathways. The AhR has been identified as a component of these responses. It is known that UVB radiation can lead to the generation of endogenous AhR ligands. The presence of exogenous ligands like this compound could, therefore, modulate the cellular response to UVB and other stressors, potentially exacerbating their damaging effects. mdpi.com

Structure-Activity Relationships (SARs) and Congener-Specific Potencies

The potency of different polyhalogenated dibenzofurans is highly dependent on their specific chemical structure, particularly the number and position of the halogen atoms. These structure-activity relationships (SARs) are crucial for understanding the relative toxicity of individual congeners.

The toxicological effects of polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs) are often compared to their well-studied chlorinated analogues, polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). The primary mechanism of toxicity for both classes of compounds is the activation of the AhR.

The concept of Toxic Equivalency Factors (TEFs) has been developed to assess the risk of complex mixtures of these compounds. While TEFs have been primarily established for PCDD/Fs, the World Health Organization has recommended using the same interim TEF values for brominated congeners in human risk assessment due to the similarities in their relative potencies. nih.gov

The following table provides a comparative overview of the relative potencies (REPs) of some brominated dibenzofurans and their chlorinated analogues, based on their ability to induce AhR-mediated responses. The REP is a measure of a compound's potency relative to the most toxic congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), which is assigned a REP of 1.

| Compound | Relative Potency (REP) | Reference |

| Polybrominated Dibenzofurans (PBDFs) | ||

| 2,3,7,8-Tetrabromodibenzofuran (2,3,7,8-TeBDF) | Significantly higher than its chlorinated analogue in some studies | nih.gov |

| Polychlorinated Dibenzofurans (PCDFs) | ||

| 2,3,7,8-Tetrachlorodibenzofuran (2,3,7,8-TCDF) | 0.1 | nih.gov |

| 2,3,4,7,8-Pentachlorodibenzofuran (B44125) (2,3,4,7,8-PeCDF) | 0.3 | mdpi.com |

It is important to note that the relative potencies can vary depending on the specific endpoint being measured and the biological system being studied. For instance, in a subchronic mouse study, the potency of 2,3,7,8-TeBDD for inducing the enzyme CYP1A1 varied depending on whether the dose was based on administered amount or tissue concentration. nih.gov

Impact of Bromine Substitution Pattern on AhR Affinity and Subsequent Biological Responses

The biological and toxicological effects of this compound (2,3,4,6,8-PentaBDF), like other halogenated dibenzofurans, are primarily mediated through its interaction with the Aryl Hydrocarbon Receptor (AhR). The affinity with which 2,3,4,6,8-PentaBDF binds to the AhR is a critical determinant of its potency and the subsequent cascade of downstream events. A substantial body of research indicates that the specific arrangement of bromine atoms on the dibenzofuran (B1670420) backbone is a key factor governing this molecular interaction.

For a halogenated aromatic compound to exhibit high affinity for the AhR, it generally needs to be relatively planar and fit within the receptor's ligand-binding pocket. The substitution pattern of bromine atoms directly influences the molecule's electronic properties, lipophilicity, and steric hindrance, all of which affect its ability to bind to the AhR. nih.gov

The most potent agonists of the AhR, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), typically have halogen atoms in the lateral positions (i.e., positions 2, 3, 7, and 8). This lateral substitution is believed to be crucial for high-affinity binding. The presence of bromine atoms at non-lateral positions can decrease the binding affinity.

The toxicity of these compounds is often expressed using Toxic Equivalency Factors (TEFs), which relate the potency of a specific congener to that of TCDD (TEF = 1.0). wikipedia.org These factors are derived from a combination of in vivo and in vitro studies that measure AhR-dependent responses, such as the induction of cytochrome P450 enzymes like CYP1A1. The induction of ethoxyresorufin-O-deethylase (EROD) activity is a common in vitro bioassay used to determine the relative potency of AhR agonists. nih.govusgs.govnih.gov

Studies on polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs) have shown that, similar to their chlorinated counterparts, the potency generally decreases with an increasing number of bromine substitutions. pops.int For instance, in a study using rainbow trout early life stage mortality as an endpoint, the potency of PBDDs and PBDFs was observed to decrease with increased bromine substitution. pops.int

While specific data for 2,3,4,6,8-PentaBDF is limited in the public domain, the principles of structure-activity relationships for AhR binding provide a framework for understanding its likely behavior. The congener 2,3,4,7,8-Pentachlorodibenzofuran (2,3,4,7,8-PeCDF), a structurally similar chlorinated compound, has been studied more extensively. Research has shown that even for these highly potent congeners, there can be species-specific differences in relative potency due to variations in AhR binding affinity. nih.gov

Interactive Data Table: Relative Potencies of Halogenated Dibenzofuran Congeners

| Compound | Relative Potency (TEF) | Basis of Potency |

| 2,3,7,8-Tetrachlorodibenzofuran (TCDF) | 0.1 | WHO 2005 TEF |

| 1,2,3,7,8-Pentachlorodibenzofuran (1,2,3,7,8-PeCDF) | 0.03 | WHO 2005 TEF |

| 2,3,4,7,8-Pentachlorodibenzofuran (2,3,4,7,8-PeCDF) | 0.3 | WHO 2005 TEF |

| 1,2,3,4,7,8-Hexachlorodibenzofuran (1,2,3,4,7,8-HxCDF) | 0.1 | WHO 2005 TEF |

| 1,2,3,6,7,8-Hexachlorodibenzofuran (1,2,3,6,7,8-HxCDF) | 0.1 | WHO 2005 TEF |

| 1,2,3,7,8,9-Hexachlorodibenzofuran (1,2,3,7,8,9-HxCDF) | 0.1 | WHO 2005 TEF |

| 2,3,4,6,7,8-Hexachlorodibenzofuran (2,3,4,6,7,8-HxCDF) | 0.1 | WHO 2005 TEF |

| 1,2,3,4,6,7,8-Heptachlorodibenzofuran (1,2,3,4,6,7,8-HpCDF) | 0.01 | WHO 2005 TEF |

| 1,2,3,4,7,8,9-Heptachlorodibenzofuran (1,2,3,4,7,8,9-HpCDF) | 0.01 | WHO 2005 TEF |

| Octachlorodibenzofuran (OCDF) | 0.0003 | WHO 2005 TEF |

This table underscores the principle that the degree and position of halogenation significantly influence the toxic potential of dibenzofuran compounds. The highest potencies are generally associated with congeners that have lateral 2,3,7,8-substitution. The addition of halogens at other positions, or an increase in the total number of halogens, tends to reduce the relative potency.

Comparative Research and Broader Implications Within Phah Studies

Comparative Analysis with Other Polybrominated Dibenzofurans (PBDFs) and Isomers

Polybrominated dibenzofurans (PBDFs) are a subgroup of PHAHs consisting of a dibenzofuran (B1670420) structure with one to eight bromine atoms attached. The precise position of these bromine atoms defines the specific isomer, and the number of bromine atoms defines the congener group (e.g., pentabromodibenzofurans). The arrangement of bromine atoms profoundly influences the molecule's toxicological properties.

A critical concept in the toxicology of PBDFs and related compounds is the structure-activity relationship (SAR), which posits that the toxicity of these molecules is largely dependent on their three-dimensional shape and electronic properties. For dioxin-like compounds, including PBDFs, the highest toxicity is associated with congeners that have halogen substitutions at the lateral 2, 3, 7, and 8 positions. nih.govca.gov This specific substitution pattern results in a planar molecular structure that allows for high-affinity binding to the aryl hydrocarbon receptor (AhR), initiating a cascade of biological events associated with "dioxin-like" toxicity. nih.govmst.dk

Consequently, isomers such as 2,3,7,8-tetrabromodibenzofuran (TeBDF) and 2,3,4,7,8-pentabromodibenzofuran (PeBDF) are of high toxicological concern and have been the focus of extensive research. In contrast, congeners like 2,3,4,6,8-PeBDF, which lack the full 2,3,7,8-lateral substitution, are predicted to have a much lower affinity for the AhR and thus a significantly lower toxic potential.

To standardize risk assessment for complex mixtures of these compounds, the Toxic Equivalency Factor (TEF) concept was developed. wikipedia.orgca.gov The TEF expresses the potency of a specific congener relative to the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which is assigned a TEF of 1.0. wikipedia.org Due to limited toxicological data and presumed low potency, a TEF for 2,3,4,6,8-PeBDF has not been established by regulatory bodies like the World Health Organization (WHO). The table below presents WHO-2005 TEFs for several 2,3,7,8-substituted PBDFs and their chlorinated analogs, illustrating the high potency of laterally substituted congeners.

| Compound | WHO-2005 TEF (Mammals) | WHO-1998 TEF (Fish) |

|---|---|---|

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 1 | 1 |

| 2,3,7,8-Tetrabromodibenzo-p-dioxin (TBDD) | 1 | 0.05 |

| 2,3,7,8-Tetrachlorodibenzofuran (TCDF) | 0.1 | 0.05 |

| 2,3,7,8-Tetrabromodibenzofuran (TBDF) | 0.1 | 0.1 |

| 1,2,3,7,8-Pentachlorodibenzofuran (PeCDF) | 0.03 | 0.05 |

| 1,2,3,7,8-Pentabromodibenzofuran (PeBDF) | 0.05 | 0.1 |

| 2,3,4,7,8-Pentachlorodibenzofuran (B44125) (PeCDF) | 0.3 | 0.5 |

| 2,3,4,7,8-Pentabromodibenzofuran (PeBDF) | 0.5 | 0.5 |

Inter-class Comparisons: PBDFs vs. Polybrominated Diphenyl Ethers (PBDEs) and Polybrominated Biphenyls (PBBs)

While all are polybrominated hydrocarbons, PBDFs, PBDEs, and PBBs exhibit fundamental differences in their structure, origin, and primary mechanisms of toxicity.

Structure: PBBs consist of two bromine-substituted benzene rings joined by a single carbon-carbon bond. PBDEs have two brominated benzene rings linked by an oxygen atom (an ether linkage). PBDFs possess a more rigid, planar structure where two benzene rings are linked by both an oxygen atom and a carbon-carbon bond. epa.govdntb.gov.ua

Origin: PBBs and PBDEs were manufactured and widely used as commercial flame retardant mixtures. epa.govepa.gov In contrast, PBDFs are not commercially produced but are formed as unintentional byproducts during the synthesis of other brominated chemicals or during the combustion of materials containing PBDEs and other brominated flame retardants. oup.com

Mechanism of Toxicity: This is the most significant point of differentiation. As discussed, the toxicity of 2,3,7,8-substituted PBDFs is primarily mediated by the AhR, leading to a "dioxin-like" profile. nih.gov PBBs and PBDEs are generally considered "non-dioxin-like" compounds. Their toxicity is not primarily driven by AhR activation but through other mechanisms, including disruption of thyroid hormone homeostasis, neurotoxicity, and induction of oxidative stress. nih.govnih.govnih.gov While some PBB and PBDE congeners can weakly bind to the AhR, their potency is orders of magnitude lower than that of 2,3,7,8-substituted PBDFs. nih.gov

| Characteristic | Polybrominated Dibenzofurans (PBDFs) | Polybrominated Diphenyl Ethers (PBDEs) | Polybrominated Biphenyls (PBBs) |

|---|---|---|---|

| Primary Source | Unintentional byproduct (combustion, chemical synthesis) | Commercial flame retardant | Commercial flame retardant (production now ceased) |

| Primary Toxic Mechanism | Dioxin-like (AhR-mediated) for 2,3,7,8-isomers | Non-dioxin-like (endocrine disruption, neurotoxicity) | Non-dioxin-like (endocrine disruption, neurotoxicity) |

| Molecular Structure | Rigid, planar (dibenzofuran core) | Flexible (ether linkage) | Flexible (biphenyl linkage) |

Methodological Advancements and Their Transferability to Broader PHAH Research

The investigation of 2,3,4,6,8-PeBDF and other PBDFs is intrinsically linked to advancements in analytical chemistry. The primary challenge in PHAH research is the need to detect and quantify specific congeners at ultra-trace levels (parts-per-quadrillion or lower) within highly complex environmental and biological matrices.

The gold standard for this work is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS). nih.govnih.gov The development and refinement of this technique were largely driven by the need to analyze chlorinated dioxins and furans. It provides the necessary sensitivity and selectivity to distinguish between hundreds of different PHAH congeners.

Specifically, the study of PBDFs has contributed to:

Isomer-Specific Separation: The need to separate toxic 2,3,7,8-substituted isomers from less toxic ones has spurred the development of highly selective gas chromatography columns. epa.gov The knowledge gained in separating PBDF isomers is directly applicable to the chromatographic separation of isomers in other PHAH classes.